![molecular formula C23H28ClN3O4S B2712840 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide CAS No. 898460-69-0](/img/structure/B2712840.png)
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,4-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
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Scientific Research Applications
Piperidines are essential synthetic fragments widely used in drug design and play a significant role in the pharmaceutical industry. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. Let’s explore the various aspects of this compound:
Synthesis Methods: Fast and cost-effective methods for synthesizing substituted piperidines are crucial in modern organic chemistry. Researchers have explored various approaches, including cyclization, cycloaddition, annulation, amination, and multicomponent reactions. Copper-catalyzed reactions, for instance, initiate N-radical formation, leading to the formation of piperidine intermediates .
Pharmaceutical Applications: The piperidine cycle is a common structural motif in pharmaceutical compounds. Recent scientific literature highlights the following applications:
Serotonin Receptor Subtype 6 (5-HT6) Modulation: The 5-HT6 receptor, located exclusively in the central nervous system, is a promising target for treating Alzheimer’s disease, obesity, and major depressive disorder. Piperidine derivatives may play a role in modulating this receptor .
Biologically Active Compounds: Researchers have explored the biological evaluation of potential drugs containing the piperidine moiety. These compounds exhibit diverse pharmacological activities, making them valuable in drug discovery .
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-11-21(17(2)15-16)26-23(29)22(28)25-13-12-19-5-3-4-14-27(19)32(30,31)20-9-7-18(24)8-10-20/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXIRWOHCBHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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